molecular formula C9H9N3O B1425907 (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol CAS No. 287494-03-5

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Cat. No. B1425907
M. Wt: 175.19 g/mol
InChI Key: KTDQXYBGZACTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol” is a chemical compound with the molecular weight of 175.19 . It has the IUPAC name [5- (3-pyridinyl)-1H-pyrazol-3-yl]methanol .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol”, often involves the use of 3(5)-aminopyrazoles as precursors . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol” can be represented by the InChI code 1S/C9H9N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h1-5,13H,6H2,(H,11,12) . Pyrazoles, including this compound, are known to exhibit tautomerism, which may influence their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol” include a molecular weight of 175.19 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Supramolecular Architecture and Chemical Synthesis

Studies have shown that pyrazole and pyridine derivatives, including compounds similar to "(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol," exhibit unique chemical properties that allow for the formation of complex supramolecular architectures. For instance, Seredyuk et al. (2014) investigated bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate, revealing intricate hydrogen bonding and weak interactions that contribute to its three-dimensional supramolecular structure (Seredyuk, Sharkina, Gumienna-Kontecka, & Kapshuk, 2014).

Coordination Chemistry and Metal Complexes

Another area of application is in coordination chemistry, where pyrazole and pyridine derivatives are used to synthesize metal complexes with potential catalytic and material applications. Gloria Sairem et al. (2012) synthesized η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes using ligands derived from 3-(2-pyridyl)pyrazole. These complexes were characterized for their structural and spectral properties, showcasing the versatility of such compounds in forming diverse metal-ligand arrangements (Sairem, Anna, Wang, Das, & Kollipara, 2012).

Photophysical Properties and Light-Induced Reactions

Research has also been conducted on the photophysical properties of pyrazole-pyridine derivatives, revealing insights into their behavior under light exposure. Vetokhina et al. (2012) studied 2-(1H-pyrazol-5-yl)pyridines and their derivatives, uncovering three types of photoreactions including excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These findings highlight the potential of such compounds in developing photoreactive materials (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).

properties

IUPAC Name

(3-pyridin-3-yl-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h1-5,13H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDQXYBGZACTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734930
Record name [3-(Pyridin-3-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

CAS RN

287494-03-5
Record name 5-(3-Pyridinyl)-1H-pyrazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287494-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Pyridin-3-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.